molecular formula C7H10N2O2 B160644 Ethyl 2-(1H-pyrazol-1-yl)acetate CAS No. 10199-61-8

Ethyl 2-(1H-pyrazol-1-yl)acetate

Cat. No.: B160644
CAS No.: 10199-61-8
M. Wt: 154.17 g/mol
InChI Key: SEHJVNBWAGPXSM-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(1H-pyrazol-1-yl)acetate can be synthesized through the reaction of ethyl chloroacetate with 1H-pyrazole. The reaction typically involves refluxing the reactants in the presence of a base such as potassium carbonate . Another method involves the cyclocondensation of acetylenic ketones with hydrazines .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential antimicrobial and anticancer properties.

    Medicine: Pyrazole derivatives are explored for their anti-inflammatory, analgesic, and antipyretic activities.

    Industry: It is used in the synthesis of agrochemicals and dyes

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(1H-pyrazol-1-yl)acetate is unique due to its ester functional group, which enhances its solubility and reactivity.

Biological Activity

Ethyl 2-(1H-pyrazol-1-yl)acetate is a heterocyclic compound characterized by a pyrazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound exerts its biological effects through various mechanisms:

  • Target Interaction : The pyrazole core allows for interaction with multiple biological targets, influencing various biochemical pathways.
  • Enzyme Modulation : Pyrazole derivatives have been shown to inhibit or activate enzymes involved in critical physiological processes, such as cyclooxygenase (COX) enzymes, which are pivotal in inflammation and pain signaling .

Biochemical Pathways

The compound is implicated in several biochemical pathways, including:

  • Inhibition of Prostaglandin Synthesis : By interacting with COX-1 and COX-2 enzymes, this compound can modulate the production of prostaglandins, which are mediators of inflammation .
  • Cellular Stress Responses : Studies have indicated that certain pyrazole derivatives induce endoplasmic reticulum (ER) stress in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyrazole ring can enhance or diminish its biological effects. For example:

  • Substituent Effects : Different functional groups attached to the pyrazole ring can affect binding affinity to target proteins and overall pharmacological activity. For instance, compounds with halogen or alkyl substituents often exhibit improved antimicrobial activity compared to unsubstituted analogs .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that the compound showed notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
H157 (Lung Cancer)15
BxPC3 (Pancreatic Cancer)12

These findings indicate that the compound may induce apoptosis through mechanisms involving ER stress and modulation of apoptotic pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in edema and inflammatory markers when administered prior to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

ethyl 2-pyrazol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-9-5-3-4-8-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHJVNBWAGPXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404028
Record name Ethyl (1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-61-8
Record name Ethyl 1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10199-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 2-(1H-pyrazol-1-yl)acetate in the synthesis of the target compounds?

A1: this compound serves as a crucial starting material in the multi-step synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives []. The synthesis involves reacting this compound with hydrazine hydrate to yield 2-(1H-pyrazol-1-yl)acetohydrazide. This intermediate then undergoes reactions with various aryl aldehydes, followed by cyclization, ultimately leading to the target 1,3,4-oxadiazole derivatives.

Q2: Were there any insights into the Structure-Activity Relationship (SAR) based on the modifications made to this compound?

A2: While the research [] focuses on the synthesis and antimicrobial evaluation of the final 1,3,4-oxadiazole derivatives, it doesn't delve into specific SAR studies related to modifications of the this compound structure itself. Further research exploring modifications to this core structure and their impact on the final compounds' activity and properties would be valuable.

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